Potassium (3-chlorophenyl)trifluoroborate

Vue d'ensemble

Description

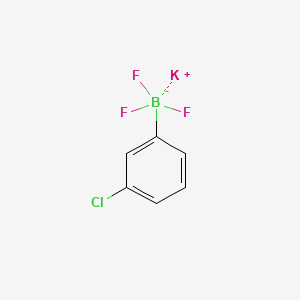

Potassium (3-chlorophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₄BClF₃K. It is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Potassium (3-chlorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenylboronic acid with potassium bifluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Potassium (3-chlorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used .

Applications De Recherche Scientifique

Chemical Reactions and Mechanism

Suzuki-Miyaura Coupling:

- Potassium (3-chlorophenyl)trifluoroborate hydrolyzes to form the corresponding boronic acid in situ during Suzuki-Miyaura coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Types of Reactions Involved:

- Oxidation: Can be oxidized to yield boronic acids or boronates.

- Reduction: Participates in reduction reactions to form various boron-containing compounds.

- Substitution: Engages in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Chemistry

This compound is extensively used as a reagent in various chemical syntheses:

- Cross-Coupling Reactions: Essential for synthesizing pharmaceuticals and agrochemicals.

- Synthesis of Complex Molecules: Its ability to form stable boron-containing structures makes it valuable in creating diverse organic compounds .

Biology

In biological research, this compound plays a crucial role:

- Drug Development: It is employed in developing new pharmaceuticals due to its capacity to facilitate the formation of bioactive molecules.

- Targeted Drug Delivery: Studies have shown that it can enhance the penetration of chemotherapy drugs into tumor tissues, improving therapeutic efficacy against cancer cells in animal models .

Medicine

The medical applications of this compound are noteworthy:

- Chemotherapy Enhancement: Research indicates that it can significantly increase drug accumulation in tumor sites, leading to improved outcomes in cancer treatment .

Industry

In industrial applications, this compound is utilized for:

- Material Production: Used in producing materials for solar energy applications and water treatment technologies .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent through a series of Suzuki-Miyaura cross-coupling reactions. The resulting compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Environmental Applications

Research highlighted its application in developing advanced materials for water purification systems. The incorporation of this compound into polymer matrices enhanced the adsorption capacity for pollutants.

Mécanisme D'action

The mechanism of action of potassium (3-chlorophenyl)trifluoroborate in cross-coupling reactions involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in the transmetalation step of the Suzuki-Miyaura reaction, where it transfers its organic group to the palladium catalyst. The palladium catalyst then undergoes reductive elimination to form the final carbon-carbon bond .

Comparaison Avec Des Composés Similaires

Potassium (3-chlorophenyl)trifluoroborate is unique among organotrifluoroborates due to the presence of the 3-chlorophenyl group, which imparts specific reactivity and stability characteristics. Similar compounds include:

- Potassium 4-chlorophenyltrifluoroborate

- Potassium 2-chlorophenyltrifluoroborate

- Potassium phenyltrifluoroborate

Compared to these similar compounds, this compound offers distinct advantages in terms of reactivity and selectivity in certain chemical reactions .

Activité Biologique

Potassium (3-chlorophenyl)trifluoroborate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula , features a trifluoroborate group attached to a 3-chlorophenyl moiety. This structure is significant as the presence of the trifluoroborate group enhances the compound's stability and reactivity in various chemical reactions, including cross-coupling reactions that are pivotal in drug development .

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of this compound. In vivo experiments demonstrated that this compound significantly reduced pain responses in animal models, specifically in acetic acid-induced pain tests. The effective doses ranged from 5 mg/kg to 100 mg/kg, with notable antinociceptive effects observed at lower doses .

The mechanism of action appears to involve central α2-adrenergic and serotonergic pathways rather than opioidergic systems, as antagonists for these pathways did not interfere with its analgesic effects. This suggests a unique mechanism that could differentiate it from traditional analgesics .

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile. In studies where mice were administered varying doses, no significant alterations were observed in biochemical markers such as liver enzymes (aspartate aminotransferase and alanine aminotransferase), renal function indicators (urea and creatinine), or lipid peroxidation levels compared to control groups .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound has been identified as a non-covalent inhibitor of serine proteases, which are crucial in numerous physiological processes. The inhibition is competitive and reversible, suggesting that it may serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Study 1: Pain Relief in Animal Models

In a controlled study, mice treated with this compound showed a significant reduction in pain behaviors when subjected to acetic acid injections. The study's findings indicated that the compound's analgesic effects were dose-dependent and independent of common endogenous analgesic pathways such as cholinergic and opioid systems .

Study 2: Biochemical Stability and Reactivity

Another investigation focused on the stability and reactivity of potassium organotrifluoroborates, including this compound, in various chemical environments. Results indicated that these compounds maintain stability under standard laboratory conditions while exhibiting high reactivity in nucleophilic substitution reactions, making them suitable for further chemical modifications .

Propriétés

IUPAC Name |

potassium;(3-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCVRYGKNDLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635529 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411206-75-2 | |

| Record name | Potassium (3-chlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.